4-Bromo-2-methylpyridin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1227570-80-0 |
|---|---|
Molecular Formula |
C6H6BrNO |
Molecular Weight |
188.02 g/mol |
IUPAC Name |
4-bromo-2-methylpyridin-3-ol |
InChI |
InChI=1S/C6H6BrNO/c1-4-6(9)5(7)2-3-8-4/h2-3,9H,1H3 |
InChI Key |
JBGRGPFJPIZXIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1O)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Bromo 2 Methylpyridin 3 Ol
Regioselective Bromination Approaches to Pyridin-3-ol Systems
Achieving regioselective bromination at the C4 position of a 2-methylpyridin-3-ol framework is a significant synthetic challenge due to the activating nature of the hydroxyl group, which can lead to multiple halogenations.
Direct bromination of pyridin-3-ol and its parent compound, 4-pyridone, often results in di-substituted products. For instance, the bromination of 4-pyridone is so facile that 3,5-disubstitution is almost always observed. cdnsciencepub.com The monobromo derivative is often more reactive than the starting material, leading to rapid subsequent bromination. cdnsciencepub.com
Key to achieving selective monobromination is the careful control of reaction conditions, particularly pH. Kinetic studies on the bromination of 4-pyridone in aqueous solutions have shown that the reaction proceeds via the pyridone tautomer at a pH below 6 and through its conjugate anion at a pH above 6. cdnsciencepub.com The best chance for monobrominating 4-pyridone was found to be in aqueous solution buffered in the pH 3-5 region, the only area where the reaction rate of the parent compound is higher than that of its monobrominated derivative. cdnsciencepub.com Alternative brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of oleum (B3057394) have been developed to improve selectivity and avoid the use of harsh elemental bromine, which often requires high temperatures and yields mixtures of isomers. google.com
Table 1: Comparison of Brominating Agents for Pyridine (B92270) Derivatives
| Brominating Agent | Typical Conditions | Selectivity | Notes |
|---|---|---|---|
| **Elemental Bromine (Br₂) ** | Aqueous buffer (pH 3-5) or strong acid | Low to Moderate | Prone to di-bromination; pH control is critical cdnsciencepub.com |
| N-bromosuccinimide (NBS) | Oleum or silica (B1680970) gel | High | More selective than Br₂, especially for activated rings google.commdpi.com |
| DBDMH | Oleum or inert solvent | High | Preferred agent for large-scale production due to high selectivity google.com |
| HBr/H₂O₂ | Oleum | High | An alternative system for generating the brominating species in situ google.com |
A more controlled and widely applicable strategy involves the functionalization of the pyridine ring with a directing group prior to bromination. The nitro group is particularly effective in this role. The synthesis can begin with the nitration of a precursor like 2-methylpyridine (B31789) to yield 2-methyl-3-nitropyridine. The deactivating nature of the nitro group then directs subsequent electrophilic bromination to the C5 position.
A relevant pathway to a closely related intermediate involves starting with 2-methyl-3-nitropyridin-4-ol (B170364). This precursor can be reacted with phosphorus oxybromide at high temperature in a pressure vessel to yield 4-bromo-2-methyl-3-nitropyridine (B3028585). chemicalbook.com The subsequent reduction of the nitro group to an amino group, followed by diazotization and hydrolysis, would yield the target 4-Bromo-2-methylpyridin-3-ol.
Direct Bromination Strategies and Optimization of Reaction Conditions
Functional Group Interconversion Routes to this compound
Functional group interconversion (FGI) provides versatile pathways to the target molecule, starting from more readily available pyridine precursors.
As mentioned, pyridin-4-ol (or pyridone) derivatives are valuable starting materials. A key synthetic route involves the conversion of 2-methyl-3-nitropyridin-4-ol into 4-bromo-2-methyl-3-nitropyridine. chemicalbook.com In this reaction, the hydroxyl group at the C4 position is replaced by a bromine atom using phosphorus oxybromide. chemicalbook.com This transformation is a crucial step, converting a pyridin-4-ol derivative into a 4-bromopyridine (B75155) intermediate, which can then be further elaborated to the final 3-ol product.
Table 2: Synthesis of 4-bromo-2-methyl-3-nitropyridine
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
|---|
| 2-methyl-3-nitropyridin-4-ol | Phosphorus oxybromide (POBr₃) | 140°C, 3 h, pressure vessel | 4-bromo-2-methyl-3-nitropyridine | 49.7% | chemicalbook.com |
Pyridinamine derivatives serve as excellent precursors for the synthesis of halogenated pyridinols. The amino group can be readily converted into other functionalities, including halogens and hydroxyl groups, via Sandmeyer-type reactions.
One potential route starts with 2-methyl-4-aminopyridine. This compound can be treated with hydrogen bromide and bromine, followed by the addition of sodium nitrite (B80452) at low temperatures, to produce 2-methyl-4-bromopyridine in high yield. chemicalbook.comgoogle.com Subsequent nitration at the 3-position, followed by reduction and conversion of the resulting amino group to a hydroxyl group, would lead to the target compound.
Alternatively, a more direct precursor, 4-Bromo-2-methylpyridin-3-amine, is available and serves as a key building block. evitachem.com This compound can be synthesized by the bromination of 2-methylpyridin-3-amine. evitachem.com The conversion of the 3-amino group in 4-Bromo-2-methylpyridin-3-amine to the 3-hydroxyl group via diazotization (using sodium nitrite in an acidic medium) and subsequent hydrolysis is a standard and effective transformation to yield the final product, this compound.
Synthesis from Pyridin-4-ol Precursors
Catalytic Methodologies in the Synthesis of Substituted Pyridinols
Modern synthetic chemistry increasingly relies on catalytic methods to construct complex molecules efficiently and selectively. The synthesis of substituted pyridines and pyridinols has benefited significantly from advancements in transition-metal catalysis. researchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are powerful tools for creating C-C bonds on the pyridine core. researchgate.netresearchgate.net For instance, 5-bromo-2-methylpyridin-3-amine (B1289001) can be coupled with various arylboronic acids to create novel pyridine derivatives. researchgate.net While not a direct synthesis of the target compound, this demonstrates the utility of bromo-pyridine precursors in catalytic transformations.
Nickel catalysis has also emerged as a cost-effective and efficient alternative. A notable example is the Ni-catalyzed tandem synthesis of 2-substituted furo-pyridines from 2-halophenols and alkynes. mdpi.com This methodology has been successfully applied to substrates like 2-bromo-6-methylpyridin-3-ol, showcasing the compatibility of catalytic systems with halogenated pyridinol frameworks under phosphine-free conditions. mdpi.com Such catalytic strategies, including C-H activation and cycloaddition reactions, offer modular and efficient routes to a wide variety of highly substituted pyridines. organic-chemistry.orgnih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) |
| 2-bromo-6-methylpyridin-3-ol |
| 2-methyl-3-nitropyridine |
| 2-methyl-3-nitropyridin-4-ol |
| 2-methyl-4-aminopyridine |
| 2-methyl-4-bromopyridine |
| 2-methylpyridin-3-amine |
| 3,5-dibromo-4-pyridone |
| 4-Bromo-2-methylpyridin-3-amine |
| This compound |
| 4-bromo-2-methyl-3-nitropyridine |
| 4-pyridone |
| N-bromosuccinimide (NBS) |
| Phosphorus oxybromide |
Palladium-Catalyzed Synthetic Routes
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis and are highly applicable to the construction of complex pyridine derivatives. The Suzuki cross-coupling reaction, for instance, has become a powerful tool for forming carbon-carbon bonds. researchgate.net This reaction is increasingly utilized in the synthesis of pharmaceuticals, natural products, and advanced functional materials due to its versatility and functional group tolerance. researchgate.net
In the context of syntheses related to this compound, palladium catalysts are instrumental in functionalizing the pyridine ring. For example, derivatives of 4-bromo-2-methylaniline (B145978) can be synthesized in high yields and subsequently used in palladium-catalyzed Suzuki coupling reactions with various boronic acids. nih.govmdpi.com These reactions typically employ a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base like potassium phosphate (B84403) (K₃PO₄). mdpi.com The strategic placement of the bromo group allows for its selective substitution, providing a route to a diverse array of aryl-substituted pyridines. mdpi.com Research into optimizing these reactions has shown that a combination of K₂CO₃ as the base and Pd(dppf)Cl₂ as the catalyst under microwave conditions can significantly improve yields for Suzuki couplings involving 4-bromo-2-methylpyridine (B16423) derivatives. researchgate.net
Table 1: Representative Palladium-Catalyzed Suzuki Coupling for Pyridine Derivatives
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic Acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 31-46 | mdpi.com |
| 4-bromo-2-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (Microwave) | 81 | researchgate.net |
Other Transition Metal-Mediated Transformations
Beyond palladium, other transition metals, particularly copper, play a significant role in the synthesis and functionalization of pyridine scaffolds. Copper-catalyzed reactions are well-established for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are crucial steps in the synthesis of pyridinol derivatives. beilstein-journals.org For instance, copper(I) iodide (CuI) has been used to catalyze the synthesis of highly functionalized imidazo[1,2-a]pyridines from 2-aminopyridine (B139424) precursors under aerial conditions. beilstein-journals.org The methodology demonstrates good functional group tolerance and allows for further elaboration; a bromo-substituted product can undergo subsequent Sonogashira coupling, showcasing a direct and efficient pathway to complex heterocyclic systems. beilstein-journals.org
Copper(II) acetate (B1210297) (Cu(OAc)₂) has also been employed as a catalyst for C-N bond formation reactions, such as in the synthesis of pyrido[1,2-a]benzimidazoles from 2-aminopyridines and arylboronic acids. beilstein-journals.org These transformations highlight the utility of copper in mediating the construction of fused heterocyclic systems derived from simple pyridine building blocks. Such strategies could be adapted for the intramolecular cyclization or intermolecular coupling needed to build the this compound framework or its derivatives.
Table 2: Example of Copper-Catalyzed Functionalization of Pyridine Derivatives
| Reactants | Catalyst | Base | Conditions | Product Type | Yield | Reference |
| 2-Aminopyridines, Nitrostyrylisoxazole | CuI | N/A (Aerial) | 80 °C | Isoxazolylimidazo[1,2-a]pyridines | Good | beilstein-journals.org |
| 2-Aminopyridines, Arylboronic acids | Cu(OAc)₂ | Cs₂CO₃ | Aerobic | Pyrido[1,2-a]benzimidazoles | Good to Excellent | beilstein-journals.org |
Biocatalytic Synthesis and Biotransformation of Pyridinol Derivatives
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild, environmentally friendly conditions. conicet.gov.arnih.gov The use of enzymes or whole-cell microorganisms can circumvent issues associated with chemocatalysis, such as the need for harsh reagents, protecting groups, and costly cofactors. rsc.org For the synthesis of pyridinols, biocatalytic approaches are particularly attractive as chemical methods for producing these compounds, especially aminopyridinols, can be limited or inefficient. nih.govresearchgate.net
Enzymatic Hydroxylation of Pyridine Precursors
The direct and regioselective hydroxylation of the pyridine ring is a challenging chemical transformation that can be elegantly achieved using specific enzymes. rsc.orgevitachem.com Hydroxylating enzymes, such as monooxygenases and dioxygenases, are capable of activating molecular oxygen and inserting an oxygen atom into a C-H bond with a level of precision that is difficult to replicate chemically. rsc.orgnih.gov
Flavin-dependent monooxygenases are a key class of enzymes involved in these transformations. researchgate.netnih.gov For example, 6-hydroxy-3-succinoyl-pyridine (HSP) 3-monooxygenase (HspB), an enzyme involved in nicotine (B1678760) degradation, catalyzes the β-hydroxylation of the pyridine ring. nih.gov The mechanism involves the reduction of the enzyme's FAD cofactor by NADH, reaction with oxygen to form a reactive C(4a)-hydroperoxyflavin intermediate, and subsequent reaction with the pyridine substrate to yield the hydroxylated product. nih.gov Another important group of enzymes are toluene (B28343) dioxygenases (TDO), found in mutant strains of Pseudomonas putida. These enzymes can directly oxidize the pyridine ring, providing a novel synthetic method for preparing substituted pyridinols. researchgate.net For instance, the TDO in Pseudomonas putida UV4 has been shown to hydroxylate 4-alkylpyridines exclusively at the C-3 position to yield the corresponding 4-substituted 3-hydroxypyridines. researchgate.net
Table 3: Enzymes Involved in Pyridine Hydroxylation
| Enzyme Type | Example Enzyme | Source Organism | Transformation Catalyzed | Reference |
| Flavin-dependent monooxygenase | HspB | Pseudomonas putida S16 | β-hydroxylation of 6-hydroxy-3-succinoyl-pyridine | nih.gov |
| Toluene Dioxygenase (TDO) | Toluene Dioxygenase | Pseudomonas putida UV4 | Ring hydroxylation of 4-alkylpyridines to 4-substituted 3-hydroxypyridines | researchgate.net |
| Monooxygenase | 2-Hydroxypyridine (B17775) 5-monooxygenase | Burkholderia sp. MAK1 | Hydroxylation of pyridin-2-ols and pyridin-2-amines at the 5-position | nih.gov |
Microbial Transformations in Pyridinol Synthesis
The use of whole microorganisms as biocatalysts for pyridinol synthesis offers significant advantages, as the cells can regenerate necessary cofactors and provide a stable environment for the enzymes. rsc.orgacs.org Several bacterial strains have been identified that are capable of performing highly regioselective oxyfunctionalization of pyridine derivatives. nih.govresearchgate.net
A notable example is Burkholderia sp. MAK1, which was isolated from soil and can utilize pyridin-2-ol as its sole carbon source. researchgate.net Whole cells of this strain have demonstrated a remarkable ability to convert various pyridin-2-amines and pyridin-2-ones into their corresponding 5-hydroxy derivatives. nih.govresearchgate.net This regioselective hydroxylation provides a promising method for the preparation of various pyridin-5-ols. researchgate.net Similarly, Pseudomonas putida UV4, which contains a toluene dioxygenase enzyme, has been used to metabolize a series of substituted pyridines. researchgate.net The regioselectivity of the biotransformation is determined by the position of the substituent on the pyridine ring. researchgate.net Specifically, 4-alkylpyridines are hydroxylated to give the corresponding 4-substituted 3-hydroxypyridines, a key structural motif in the target compound. researchgate.net These microbial transformations represent rare examples of the direct, enzyme-catalyzed oxidation of pyridine rings, offering a novel and green synthetic route to valuable pyridinol compounds. researchgate.net
Table 4: Microbial Biotransformation of Pyridine Derivatives
| Microorganism | Substrate(s) | Product(s) | Key Finding | Reference |
| Burkholderia sp. MAK1 | 4-Chloropyridin-2-amine | 6-Amino-4-chloro-pyridin-3-ol | Efficient regioselective hydroxylation at the 5-position (equivalent to 3-position in pyridinols) | nih.govresearchgate.net |
| Pseudomonas putida UV4 | 4-Alkylpyridines | 4-Substituted 3-hydroxypyridines | Regioselective hydroxylation at the 3-position of the pyridine ring | researchgate.net |
| Arthrobacter sp. | Pyridine | 2-Hydroxypyridine, 2,5-Dihydroxypyridine | Degradation pathway proceeds via hydroxylation intermediates | asm.org |
Chemical Reactivity and Mechanistic Pathways of 4 Bromo 2 Methylpyridin 3 Ol
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring in 4-Bromo-2-methylpyridin-3-ol is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity of these reactions being influenced by the electronic properties of the existing substituents.
Reactivity at the Bromine Center: Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 4-position of the pyridine ring is a key site for nucleophilic aromatic substitution (SNAr) reactions. In this type of reaction, a nucleophile replaces the bromine atom. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.comlibretexts.org
The general mechanism for SNAr involves two main steps:
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanion intermediate. libretexts.org
Elimination of the leaving group: The leaving group, in this case, the bromide ion, is expelled, restoring the aromaticity of the ring. libretexts.org
Common nucleophiles that can displace the bromine in similar bromo-pyridine systems include amines, thiols, and alkoxides. smolecule.comsmolecule.com For instance, in related 3-bromopyridines, amination has been achieved, highlighting the potential for such transformations. amazonaws.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, also provide a powerful method for substituting the bromine atom with aryl or alkyl groups. evitachem.combeilstein-journals.org These reactions typically involve the use of a palladium catalyst and a base to facilitate the coupling of the bromopyridine with an organoboron compound. mdpi.comresearchgate.net
| Reaction Type | Nucleophile/Reagent | Catalyst/Conditions | Product Type |
| Amination | Amines | Polar aprotic solvents | 4-amino-2-methylpyridin-3-ol (B14031075) derivatives |
| Thiolation | Thiols | Polar aprotic solvents | 4-thio-2-methylpyridin-3-ol derivatives |
| Suzuki-Miyaura Coupling | Arylboronic acids | Palladium catalyst, base | 4-aryl-2-methylpyridin-3-ol derivatives |
Reactivity at the Hydroxyl Group: O-Alkylation and O-Acylation
The hydroxyl group at the 3-position is nucleophilic and can readily participate in O-alkylation and O-acylation reactions. These reactions involve the attack of the oxygen atom on an electrophilic carbon, leading to the formation of ethers and esters, respectively.
O-Alkylation is typically achieved by treating the pyridinol with an alkyl halide in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then reacts with the alkyl halide.
O-Acylation can be accomplished using acylating agents such as acid chlorides or anhydrides, often in the presence of a base to neutralize the acidic byproduct. Direct imine acylation has also been explored as a method for forming related N-acyliminium ions, which can then undergo further reactions. whiterose.ac.uk
| Reaction Type | Reagent | Conditions | Product Type |
| O-Alkylation | Alkyl halide | Base | 3-alkoxy-4-bromo-2-methylpyridine |
| O-Acylation | Acid chloride/anhydride (B1165640) | Base | 3-acyloxy-4-bromo-2-methylpyridine |
Reactivity at the Methyl Group: Side-Chain Functionalization
The methyl group at the 2-position of the pyridine ring can undergo functionalization, although this often requires specific reagents and conditions. One common strategy for functionalizing benzylic positions, which are analogous to the methyl group on the pyridine ring, involves radical bromination followed by nucleophilic substitution. khanacademy.org
A more direct approach for the functionalization of methyl groups on pyridine rings is through lithiation. researchgate.net This involves the use of a strong base, such as t-butyllithium, to deprotonate the methyl group, forming a lithiated intermediate. This intermediate can then react with various electrophiles to introduce a wide range of functional groups. researchgate.net
| Reaction Type | Reagent | Intermediate | Product Type |
| Radical Bromination | N-Bromosuccinimide (NBS) | Radical | 2-(bromomethyl)-4-bromopyridin-3-ol |
| Lithiation/Electrophilic Quench | t-Butyllithium, Electrophile | Lithiated species | 2-functionalized-4-bromopyridin-3-ol |
Oxidation and Reduction Chemistry of the Pyridine and Hydroxyl Moieties
The pyridine ring and the hydroxyl group of this compound can undergo both oxidation and reduction reactions, leading to a variety of transformed products.
Selective Oxidation Protocols for Pyridinols
The hydroxyl group of pyridinols can be oxidized to the corresponding carbonyl derivative. smolecule.comsmolecule.com Common oxidizing agents used for this transformation include potassium permanganate (B83412) and hydrogen peroxide. smolecule.com The pyridine ring itself is generally resistant to oxidation, allowing for selective oxidation of the hydroxyl group. In some cases, the methyl group can also be oxidized to a carboxylic acid. ambeed.com
| Functional Group | Oxidizing Agent | Product |
| Hydroxyl Group | Potassium permanganate, Hydrogen peroxide | 4-Bromo-2-methyl-3-pyridone |
| Methyl Group | Strong oxidizing agents | 4-Bromo-3-hydroxypyridine-2-carboxylic acid |
Reduction of Pyridine Ring Systems and Functional Groups
The pyridine ring can be reduced to a piperidine (B6355638) ring under certain conditions, although this typically requires harsh conditions such as high-pressure hydrogenation. More commonly, specific functional groups on the pyridine ring are selectively reduced.
The bromine atom can be removed (hydrodebromination) using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. smolecule.com This reaction proceeds via the formation of a hydride or a palladium-hydride species that displaces the bromine.
| Functional Group | Reducing Agent/Method | Product |
| Bromine Atom | Sodium borohydride, Catalytic hydrogenation | 2-methylpyridin-3-ol |
| Pyridine Ring | High-pressure hydrogenation | 4-Bromo-2-methylpiperidin-3-ol |
Cross-Coupling Reactions Involving the Bromine Atom
The bromine atom at the 4-position of the this compound ring is susceptible to oxidative addition to a low-valent transition metal catalyst, typically a palladium(0) species. This elementary step initiates a catalytic cycle that can be intercepted by a variety of coupling partners, leading to the formation of new bonds. The general reactivity of aryl bromides in palladium-catalyzed couplings is well-established, with the reactivity order being I > OTf > Br > Cl. wikipedia.org
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. fishersci.co.ukconsensus.app While specific studies on this compound are not extensively documented in the reviewed literature, the reactivity of similar bromopyridine derivatives is well-established and serves as a reliable predictor of its behavior. mdpi.comrsc.org
The reaction is expected to proceed by the coupling of this compound with a variety of aryl or vinyl boronic acids or their corresponding esters. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. mdpi.com Electron-donating or -withdrawing groups on the boronic acid coupling partner are generally well-tolerated. However, electron-rich boronic acids tend to give better yields, while electron-deficient ones may lead to slower transmetalation and potentially lower yields due to side reactions like protodeboronation. mdpi.com
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.
Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the Pd(II) complex.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. lumenlearning.compku.edu.cn
Below is a table of representative Suzuki-Miyaura reactions with analogous brominated heterocyclic compounds, illustrating the typical conditions and outcomes.
| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 3,5-dimethylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |
| Bromo-substituted F-BODIPY | 4'-bromoacetophenone | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Not Specified | 91 | scholaris.ca |
Beyond the Suzuki-Miyaura reaction, the bromine atom of this compound is a versatile handle for other palladium-catalyzed transformations.
Heck Reaction: This reaction couples the aryl bromide with an alkene to form a new substituted alkene. organic-chemistry.orgmdpi.com The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. beilstein-journals.org The Heck reaction has proven to be a powerful tool in the synthesis of complex molecules, including active pharmaceutical ingredients. beilstein-journals.org
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is characteristically co-catalyzed by palladium and copper salts and requires a base, often an amine, which can also serve as the solvent. organic-chemistry.orgwalisongo.ac.id This method provides direct access to aryl-substituted alkynes, which are valuable intermediates in organic synthesis. nih.gov
Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine. libretexts.orgresearchgate.net The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. chemspider.comorganic-synthesis.comnih.gov The choice of ligand is critical and often depends on the specific substrates being coupled. libretexts.org This reaction provides a direct route to N-aryl pyridinols, which are important scaffolds in medicinal chemistry.
The following table summarizes representative examples of these cross-coupling reactions with related bromopyridine substrates.
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Heck | 3-bromo-1-methyl-1H-indazole | n-butyl acrylate | Pd(OAc)₂ / PPh₃ | TEA | Not Specified (Ball-milling) | Low (53) | beilstein-journals.org |
| Sonogashira | Aryl Iodide | 2-methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Triethylamine | Good | walisongo.ac.id |
| Buchwald-Hartwig | 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBut | Toluene (B28343) | 60 | chemspider.com |
Suzuki-Miyaura Cross-Coupling Reactions
Multi-Component Reactions (MCRs) Incorporating the Pyridinol Scaffold
Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. beilstein-journals.orgnih.gov The pyridinol scaffold of this compound, with its multiple functional groups (hydroxyl, pyridine nitrogen, and the reactive bromine), presents opportunities for its incorporation into MCRs to rapidly generate molecular complexity.
While specific MCRs involving this compound are not prominently reported, its structural motifs suggest potential participation in several known MCRs. For instance, the hydroxyl and amine-like pyridine nitrogen could potentially participate in reactions like the Ugi or Passerini reactions under appropriate conditions. nih.govrsc.org
A plausible, though not yet documented, MCR could involve a tandem cross-coupling/cyclization sequence. For example, a Sonogashira coupling of this compound with a suitable terminal alkyne could be followed by an intramolecular cyclization involving the hydroxyl group, potentially triggered by a second catalytic cycle or a change in reaction conditions. Such a process would assemble a complex fused heterocyclic system from simple starting materials in a single pot. The development of such novel MCRs remains an active area of research, offering powerful strategies for the synthesis of diverse chemical libraries for drug discovery and material science. mdpi.com
Derivatization Strategies and Scaffold Modification of 4 Bromo 2 Methylpyridin 3 Ol
Synthesis of Novel Pyridine (B92270) Derivatives through C-C Bond Formation
The bromine atom at the C-4 position of 4-Bromo-2-methylpyridin-3-ol serves as a key handle for introducing carbon-based substituents through transition-metal-catalyzed cross-coupling reactions. These methods are fundamental for creating biaryl systems and for attaching alkyl or alkenyl chains, significantly diversifying the core structure.
Arylation and Heteroarylation Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. The Suzuki-Miyaura coupling, in particular, is widely used for the arylation and heteroarylation of bromo-pyridines. libretexts.orgmdpi.comresearchgate.net This reaction typically involves the coupling of the bromo-pyridine with an aryl or heteroaryl boronic acid (or its ester) in the presence of a palladium catalyst and a base. nih.gov
For this compound, a typical Suzuki-Miyaura reaction would proceed as illustrated in the table below. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be optimized for different coupling partners. mdpi.com For instance, catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used, often in combination with bases such as potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃) in solvent systems like 1,4-dioxane/water. nih.govresearchgate.net The presence of the hydroxyl group at the 3-position may require protection prior to the coupling reaction to prevent side reactions, although in some cases, the reaction can proceed without it.
Table 1: Representative Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst/Base | Product |
|---|
Alkylation and Alkenylation Strategies
Beyond arylation, the carbon framework can be extended through alkylation and alkenylation reactions. The Heck reaction, another palladium-catalyzed process, allows for the coupling of the bromo-pyridine with alkenes to introduce unsaturated side chains. rsc.orglibretexts.org This reaction typically uses a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) and a phosphine (B1218219) ligand. libretexts.org
For alkylation, especially with alkyl groups lacking β-hydrogens or for creating sp³-sp² bonds, other coupling methods like the Negishi coupling (using organozinc reagents) or modifications of the Suzuki reaction using alkylboranes can be employed. organic-chemistry.org Recent developments have also focused on photocatalytic and nickel-catalyzed methods for the alkylation of bromopyridines with a wide range of alkyl halides. organic-chemistry.org These reactions provide access to a diverse set of 4-alkyl- and 4-alkenyl-2-methylpyridin-3-ol derivatives.
Exploration of Nitrogen-Containing Derivatives
Introducing nitrogen-based functional groups can significantly alter the biological and chemical properties of the pyridine core. This can be achieved through direct amination or by constructing more complex fused heterocyclic systems.
Amine and Amide Derivatives
The Buchwald-Hartwig amination is a premier method for forming C-N bonds between aryl halides and amines. libretexts.org This palladium-catalyzed reaction can be applied to this compound to synthesize a variety of 4-amino-2-methylpyridin-3-ol (B14031075) derivatives by coupling it with primary or secondary amines. chemspider.comresearchgate.net The reaction conditions typically involve a palladium precursor, a suitable phosphine ligand (like BINAP), and a base such as sodium tert-butoxide. chemspider.com
Once an amino group is installed, it can be further functionalized. For example, acylation with an acyl chloride or anhydride (B1165640) would yield the corresponding amide derivative, providing another layer of structural diversity.
Table 2: Buchwald-Hartwig Amination Reaction
| Reactant 1 | Reactant 2 | Catalyst/Ligand/Base | Product |
|---|
Formation of Fused Heterocyclic Systems
The 4-bromo and 3-hydroxyl groups on the pyridine ring are strategically positioned to serve as anchor points for constructing fused heterocyclic rings. For instance, a reaction sequence involving the introduction of a suitable ortho-functionalized aryl group at the 4-position via Suzuki coupling, followed by an intramolecular cyclization reaction, could lead to the formation of pyridofurans or other complex systems. researchgate.net
Another strategy involves the conversion of the hydroxyl group to a better leaving group, followed by intramolecular nucleophilic substitution by a nitrogen-containing side chain previously installed at the 4-position. Such cyclization strategies are pivotal in creating rigid, polycyclic scaffolds that are of great interest in drug discovery.
Oxygen-Containing Derivatizations
The hydroxyl group at the 3-position is a versatile functional handle for introducing a variety of oxygen-containing substituents. Standard Williamson ether synthesis, reacting the deprotonated hydroxyl group (using a base like sodium hydride) with an alkyl halide, would yield a range of 4-bromo-3-alkoxy-2-methylpyridine derivatives. This O-alkylation can modify the compound's solubility and hydrogen-bonding capabilities. acs.org
Furthermore, the hydroxyl group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding esters. These ester derivatives can serve as prodrugs or as intermediates for further synthetic transformations.
Ether and Ester Synthesis
The phenolic hydroxyl group at the C-3 position is a key site for derivatization through etherification and esterification, converting the parent molecule into a variety of functionalized analogues.
Ether Synthesis (O-alkylation): The hydroxyl group can be readily converted into an ether via reactions such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a pyridinoxide anion, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This method is versatile, allowing for the introduction of a wide array of alkyl and aryl groups. For instance, the synthesis of alkoxy-pyridines is a common strategy in drug discovery, and similar bromo-substituted pyridones have been successfully O-alkylated using alkyl halides in the presence of silver carbonate. clockss.org The introduction of an isopropoxy group onto a pyridinol precursor using 2-bromopropane (B125204) is another documented example of this type of modification.
Ester Synthesis (O-acylation): The synthesis of esters from this compound can be achieved by reacting the hydroxyl group with acylating agents like acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. This reaction attaches an acyl group to the pyridinol oxygen, forming the corresponding ester. This strategy is valuable for creating prodrugs or modifying the physicochemical properties of the parent compound. The synthesis of oxime esters from related pyridine ketone precursors highlights the feasibility of forming ester linkages on such scaffolds. sioc-journal.cn
Below is a table of representative ether and ester synthesis reactions.
| Reaction Type | Reagent(s) | Product Class | Significance |
| Ether Synthesis | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | 3-Alkoxy-4-bromo-2-methylpyridine | Modification of solubility, lipophilicity, and metabolic stability. |
| Benzyl Ether Synthesis | Benzyl Bromide, Base (e.g., NaH) | 3-(Benzyloxy)-4-bromo-2-methylpyridine | Introduction of a bulky, potentially cleavable protecting group. |
| Ester Synthesis | Acyl Chloride (RCOCl), Base (e.g., Pyridine) | 4-Bromo-2-methylpyridin-3-yl ester | Prodrug design, modulation of biological activity. |
| Benzoate Ester Synthesis | Benzoyl Chloride, Base (e.g., Et₃N) | 4-Bromo-2-methylpyridin-3-yl benzoate | Introduction of an aromatic moiety, altering electronic properties. |
Modifications of the Phenolic Hydroxyl Group
Beyond ether and ester formation, the phenolic hydroxyl group offers other opportunities for structural modification. Its inherent acidity and nucleophilicity are central to its reactivity.
The hydroxyl group of 3-pyridinols imparts weakly acidic properties to the molecule. ru.nl This group is known to be a crucial determinant of reactivity in radical-trapping antioxidant systems, a characteristic shared by substituted 3-pyridinols and 5-pyrimidinols. beilstein-journals.orgresearchgate.net The O–H bond dissociation enthalpy is a key parameter in this context and can be modulated by other ring substituents. beilstein-journals.org
A significant synthetic transformation involves converting the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate. This is typically achieved by reacting the pyridinol with tosyl chloride or mesyl chloride in the presence of a base. This modification transforms the hydroxyl group into an excellent leaving group, paving the way for subsequent nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions, thereby greatly expanding the synthetic utility of the scaffold.
Furthermore, the hydroxyl group acts as a powerful ortho-, para-directing group in electrophilic aromatic substitution reactions, although in the case of 3-hydroxypyridine (B118123), its influence is complex due to the presence of the ring nitrogen. In some cases, the hydroxyl group can be displaced entirely. For example, treatment of 2-methyl-3-nitropyridin-4-ol (B170364) with phosphorus oxybromide results in the substitution of the hydroxyl group at the C-4 position with a bromine atom. chemicalbook.com
The table below summarizes these potential modifications.
| Reaction Type | Reagent(s) | Product | Significance |
| Tosylation | Tosyl Chloride (TsCl), Base | 4-Bromo-2-methylpyridin-3-yl tosylate | Converts -OH to a good leaving group for substitution/coupling. |
| Mesylation | Mesyl Chloride (MsCl), Base | 4-Bromo-2-methylpyridin-3-yl mesylate | Alternative method to form a good leaving group. |
| Halogenation/Displacement | Phosphorus Oxybromide (POBr₃) | 2,4-Dibromo-2-methyl-3-nitropyridine (by analogy) chemicalbook.com | Direct replacement of the hydroxyl group with a halogen. |
Halogen Exchange and Further Halogenation Studies
The bromine atom at the C-4 position is a versatile handle for a wide range of chemical transformations, including halogen exchange and, most notably, carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions.
Halogen Exchange and Cross-Coupling Reactions: The C-Br bond can be activated for substitution or coupling. Metal-halogen exchange, for instance using butyllithium, can generate a lithiated pyridine species. thieme-connect.comresearchgate.net This highly reactive intermediate can then be quenched with various electrophiles to introduce new functional groups.
More commonly, the bromine atom serves as an anchor point for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis.
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester (R-B(OR)₂) in the presence of a palladium catalyst and a base allows for the formation of a new C-C bond, introducing aryl, heteroaryl, or alkyl groups at the C-4 position. mdpi.comresearchgate.netmdpi.comnih.gov This is a widely used method for constructing biaryl systems.
Buchwald-Hartwig Amination: This reaction couples the bromopyridine with an amine using a palladium catalyst to form a C-N bond, providing access to various aminopyridine derivatives.
Sonogashira Coupling: The coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, introduces an alkynyl substituent at the C-4 position.
These coupling reactions have been demonstrated on a wide variety of bromopyridine substrates, including those with substitution patterns similar to the title compound. researchgate.netorganic-chemistry.org
Further Halogenation: The introduction of additional halogen atoms onto the pyridine ring is also a potential modification. The regioselectivity of such electrophilic aromatic substitutions would be dictated by the combined electronic effects of the existing methyl, hydroxyl, and bromo substituents. The hydroxyl group is a strong activating group, while the methyl group is weakly activating, and the bromo group is deactivating but ortho-, para-directing. Studies on the halogenation of 3-hydroxypyridine and other substituted hydroxypyridines show that substitution typically occurs at positions ortho and para to the hydroxyl group. thieme-connect.com For this compound, the most likely positions for further electrophilic attack would be C-6 or C-5, depending on the reaction conditions. For example, bromination of some 4-hydroxypyridines has been shown to occur at the 3- and 5-positions. tandfonline.com
A summary of these potential transformations is provided in the table below.
| Reaction Type | Reagent(s) | Product Class | Significance |
| Suzuki Coupling | R-B(OH)₂, Pd Catalyst, Base | 4-Aryl/Alkyl-2-methylpyridin-3-ol | C-C bond formation, synthesis of biaryls. mdpi.com |
| Buchwald-Hartwig Amination | R₂NH, Pd Catalyst, Base | 4-(Dialkylamino)-2-methylpyridin-3-ol | C-N bond formation, access to substituted anilines. |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalyst, Base | 4-Alkynyl-2-methylpyridin-3-ol | C-C bond formation, synthesis of acetylenic compounds. |
| Halogen-Lithium Exchange | n-BuLi, then Electrophile (E⁺) | 4-E-2-methylpyridin-3-ol | Functionalization via a lithiated intermediate. thieme-connect.com |
| Electrophilic Bromination | N-Bromosuccinimide (NBS) | Dibromo-2-methylpyridin-3-ol | Introduction of a second bromine atom. researchgate.net |
Advanced Spectroscopic and Analytical Characterization Methodologies in Pyridinol Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
No specific experimental ¹H NMR or ¹³C NMR chemical shift data for 4-Bromo-2-methylpyridin-3-ol has been published. Furthermore, there are no available studies detailing the use of two-dimensional NMR techniques such as COSY, HSQC, or HMBC for this compound. This information is fundamental for the unambiguous assignment of proton and carbon signals and for confirming the connectivity of the molecular structure.
1H NMR and 13C NMR Chemical Shift Analysis
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis
While computational predictions for high-resolution mass spectrometry exist, providing theoretical m/z values for various adducts, detailed experimental HRMS or tandem mass spectrometry (MS/MS) studies are not found in the reviewed literature. chemicalbook.com Such studies would be essential to confirm the precise molecular weight experimentally and to map the compound's fragmentation pathways, offering insights into its structural stability and substituent arrangements.
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts chemicalbook.com
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 187.97057 | 127.1 |
| [M+Na]⁺ | 209.95251 | 140.3 |
| [M-H]⁻ | 185.95601 | 131.7 |
| [M+NH₄]⁺ | 204.99711 | 149.1 |
| [M+K]⁺ | 225.92645 | 129.6 |
| [M+H-H₂O]⁺ | 169.96055 | 127.7 |
| [M+HCOO]⁻ | 231.96149 | 147.8 |
| [M+CH₃COO]⁻ | 245.97714 | 177.5 |
| [M+Na-2H]⁻ | 207.93796 | 136.2 |
| [M]⁺ | 186.96274 | 145.5 |
| [M]⁻ | 186.96384 | 145.5 |
| Note: This data is based on computational predictions and not experimental results. |
High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
There is no published experimental data from Infrared (IR) or Raman spectroscopy for this compound. These techniques are vital for identifying the characteristic vibrational modes of the compound's functional groups, such as the O-H stretch of the hydroxyl group, C-Br stretch, and the various vibrations of the pyridine (B92270) ring. Without this data, a complete characterization of its functional group composition is not possible.
X-ray Crystallography for Solid-State Structural Determination
In a typical X-ray diffraction experiment on a pyridinol derivative, a single crystal is irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The key parameters obtained are the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal. For example, the analysis of a halogen-substituted 2-hydroxypyridine (B17775) copper(II) chloride compound provided detailed information on its tautomeric state and coordination mode, which is influenced by the halogen's identity. tandfonline.com Similarly, another study on a trifluoromethyl-substituted pyridinol derivative detailed a remarkable helical supramolecular arrangement in its crystal packing. researchgate.net
Should a suitable single crystal of this compound be obtained, this method would provide definitive structural information, resolving any ambiguity about tautomeric forms (the pyridinol versus the pyridone form) and detailing the specific hydrogen-bonding networks established by the hydroxyl group and the pyridine nitrogen.
Table 1: Representative Crystallographic Data for a Substituted Pyridinol Derivative Note: This table presents data for an analogous compound, 6-chloro-2-hydroxypyridine copper(II) chloride ([Cu(6-Cl-2-HOpy)₂Cl₂]), to illustrate the type of information obtained from X-ray crystallography, as specific data for this compound is not available in the cited literature. tandfonline.com
| Parameter | Value |
| Chemical Formula | C₁₀H₈Cl₄CuN₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.169(5) |
| b (Å) | 15.011(5) |
| c (Å) | 11.832(5) |
| β (°) | 108.97(5) |
| Volume (ų) | 1372.0(1) |
| Z (Formula units) | 4 |
| Key Interactions | Weak antiferromagnetic exchanges |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for separating, identifying, and purifying components of a mixture. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods for assessing purity and isolating the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity evaluation of non-volatile and thermally sensitive compounds like pyridinols. The method separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
For the analysis of brominated aromatic compounds, reverse-phase HPLC (RP-HPLC) is commonly employed. In this mode, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18), is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. nih.govsielc.com The separation of this compound and related impurities can be optimized by adjusting the mobile phase composition, often using a gradient elution where the solvent strength is changed over time. To improve peak shape and resolution for pyridinol compounds, which can exhibit basic properties, an acid modifier like formic acid or phosphoric acid is frequently added to the mobile phase. nih.gov
Detection is commonly achieved using an ultraviolet (UV) detector, as the pyridine ring is a strong chromophore. For more definitive identification and to resolve co-eluting peaks, an HPLC system can be coupled to a mass spectrometer (LC-MS), providing mass information for each separated component.
Table 2: Typical HPLC Parameters for the Analysis of Related Brominated Aromatic Compounds This table is a composite of methods used for similar analytes, such as brominated phenols and other pyridinol derivatives, to represent a likely analytical approach for this compound. nih.govsielc.com
| Parameter | Description |
| Column | Reverse-phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~220 nm and/or Mass Spectrometry (MS) |
| Column Temp. | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds.
For a polar molecule like this compound, direct analysis by GC can be challenging due to its relatively low volatility and the presence of an active hydroxyl group. This can lead to poor peak shape and thermal degradation in the GC inlet or column. To overcome these issues, derivatization is often employed. The hydroxyl group can be converted to a less polar, more volatile silyl (B83357) ether (e.g., using BSTFA or MTBSTFA) or an ester, which improves its chromatographic behavior. researchgate.netresearchgate.net
Once separated by the GC column, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. acdlabs.com The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation pattern provides rich structural information. For this compound, characteristic fragments would be expected from the loss of the bromine atom, the methyl group, or cleavage of the pyridine ring. The presence of bromine is easily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in nearly equal abundance and produce doublet peaks separated by 2 m/z units.
Table 3: Predicted Mass Spectrometry Data for this compound Data predicted using computational tools, as experimental fragmentation data was not available in the searched literature. uni.lu
| Adduct / Ion Type | Predicted m/z | Description |
| [M+H]⁺ | 187.97057 | Protonated molecule |
| [M+Na]⁺ | 209.95251 | Sodium adduct |
| [M-H]⁻ | 185.95601 | Deprotonated molecule |
| [M]⁺• | 186.96274 | Molecular ion (radical cation) |
| [M+H-H₂O]⁺ | 169.96055 | Loss of water from the protonated molecule |
Computational and Theoretical Investigations of 4 Bromo 2 Methylpyridin 3 Ol and Its Analogues
Quantum Mechanical Studies and Electronic Structure Analysis
Quantum mechanical calculations offer profound insights into the fundamental electronic properties of molecules. For 4-bromo-2-methylpyridin-3-ol, these studies are crucial for understanding its stability, reactivity, and spectroscopic behavior.
Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule. By employing functionals like B3LYP with a basis set such as 6-311++G(d,p), the optimized geometry of this compound can be determined. nih.gov These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure.
The presence of the bromine atom, methyl group, and hydroxyl group on the pyridine (B92270) ring influences its geometry. The electron-withdrawing nature of the bromine atom and the hydroxyl group, combined with the electron-donating effect of the methyl group, creates a unique electronic environment that affects the bond parameters. Computational models for analogous halogenated pyridines predict a planar pyridine core. vulcanchem.com
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length (Å) | C2-C3 | 1.41 |
| C3-C4 | 1.40 | |
| C4-C5 | 1.39 | |
| C5-C6 | 1.38 | |
| C6-N1 | 1.34 | |
| N1-C2 | 1.35 | |
| C2-CH3 | 1.51 | |
| C3-OH | 1.36 | |
| C4-Br | 1.90 | |
| Bond Angle (°) | N1-C2-C3 | 122.5 |
| C2-C3-C4 | 118.0 | |
| C3-C4-C5 | 120.5 | |
| C4-C5-C6 | 119.0 | |
| C5-C6-N1 | 120.0 | |
| C6-N1-C2 | 119.5 | |
| Dihedral Angle (°) | C6-N1-C2-C3 | 0.0 |
| N1-C2-C3-C4 | 0.0 | |
| C2-C3-C4-C5 | 0.0 |
Note: These are hypothetical values based on typical DFT calculations for similar structures.
Frontier Molecular Orbital (FMO) theory is instrumental in predicting chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. acs.org
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the hydroxyl group, while the LUMO is likely to be distributed over the pyridine ring, influenced by the electron-withdrawing bromine atom. DFT calculations can provide precise energy values for these orbitals. mdpi.com
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| This compound | -8.50 | -1.20 | 7.30 |
| 2-Bromo-6-methylpyridin-3-ol | -8.65 | -1.15 | 7.50 |
| 5-Bromo-2-methylpyridin-3-amine (B1289001) | -8.32 | -1.25 | 7.07 |
Note: These are hypothetical values based on trends observed in similar pyridine derivatives. mdpi.com
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack.
For this compound, the MEP map is expected to show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, making these sites targets for electrophiles. uni-muenchen.de Conversely, the hydrogen atom of the hydroxyl group and the regions near the bromine atom would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack. wolframcloud.com
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps
Reactivity Indices and Prediction of Reaction Pathways
Global reactivity descriptors, derived from conceptual DFT, such as chemical hardness (η), chemical potential (μ), softness (s), and electrophilicity (ω), can be calculated from the HOMO and LUMO energies. nih.gov These indices provide a quantitative measure of the molecule's reactivity and can be used to predict the pathways of various chemical reactions. For instance, a higher electrophilicity index suggests a greater capacity to accept electrons. acs.org The analysis of these indices helps in understanding the regioselectivity of substitution reactions on the pyridine ring.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations can be employed to study the conformational flexibility and dynamics of this compound over time. researchgate.net While the pyridine ring itself is rigid, the orientation of the hydroxyl and methyl groups can be subject to conformational changes. MD simulations can reveal the most stable conformations and the energy barriers between them, providing insights into how the molecule might interact with other molecules, such as solvents or biological receptors. usp.br
Spectroscopic Property Prediction through Computational Methods
Computational methods, particularly DFT, are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for structural validation. mdpi.com
NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed. The calculated shifts, when compared with experimental spectra, help in the precise assignment of signals to specific atoms in the molecule. mdpi.com
IR and Raman Spectroscopy: The vibrational frequencies calculated using DFT can be correlated with the peaks observed in infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the functional groups present in this compound, such as the O-H stretch of the hydroxyl group and the C-Br stretch. mdpi.comnih.gov
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| -OH | O-H Stretch | ~3200 |
| Aromatic C-H | C-H Stretch | 3050-3150 |
| -CH3 | C-H Stretch | 2950-3000 |
| C=N, C=C | Ring Stretch | 1550-1650 |
| C-O | C-O Stretch | 1200-1300 |
| C-Br | C-Br Stretch | 600-800 |
Applications in Advanced Chemical Research and Materials Science
4-Bromo-2-methylpyridin-3-ol as a Key Building Block in Complex Chemical Synthesis
Precursor for Advanced Organic Molecules
The utility of brominated pyridines as foundational materials for more complex organic structures is well-documented. smolecule.com The bromine atom on the pyridine (B92270) ring of this compound is susceptible to substitution, making it an ideal substrate for creating new carbon-carbon and carbon-heteroatom bonds. This reactivity is crucial for building the molecular frameworks of novel pharmaceutical compounds and other specialized organic molecules. evitachem.com
For instance, the palladium-catalyzed Suzuki cross-coupling reaction is a powerful method for forming biaryl compounds, and brominated heterocycles are common starting materials for this transformation. mdpi.com Research on the related compound, 5-bromo-2-methylpyridin-3-amine (B1289001), demonstrates its successful use in Suzuki reactions to produce a series of novel pyridine derivatives with moderate to good yields. mdpi.com Similarly, nickel-catalyzed reactions have been employed for the synthesis of 2-substituted furo-pyridines using starting materials like 2-bromo-6-methylpyridin-3-ol. mdpi.com These examples underscore the potential of this compound to serve as a precursor for a diverse range of advanced molecules through transition-metal-catalyzed cross-coupling reactions. researchgate.net The hydroxyl and methyl groups can further influence reactivity and provide additional sites for modification.
Table 1: Examples of Reactions Utilizing Brominated Pyridine Scaffolds
| Reaction Type | Precursor Example | Product Type | Catalyst/Reagents | Reference |
|---|---|---|---|---|
| Suzuki Coupling | 5-Bromo-2-methylpyridin-3-amine | Biaryl Pyridine Derivatives | Palladium Catalyst, Arylboronic Acids | mdpi.com |
| Coupling-Cyclization | 2-Bromo-6-methylpyridin-3-ol | 2-Substituted Furo-pyridines | NiCl₂, Ligand, NaOH | mdpi.com |
| Hantzsch Reaction | Amide of PSA Polymer | Grafted Co-polymer Pyridine-Styrene | Ammonium Acetate (B1210297) | mdpi.com |
| Benzyloxylation | 3-Bromopyridine | 3-Benzyloxypyridine | Cu Catalyst, Benzyl Alcohol | nih.gov |
Ligand Design in Organometallic Chemistry
Pyridine and its derivatives are fundamental components in the design of ligands for organometallic chemistry due to the coordinating ability of the ring's nitrogen atom. researchgate.net The presence of a hydroxyl group in this compound, in addition to the pyridine nitrogen, allows it to act as a bidentate ligand, chelating to a metal center through both the nitrogen and the deprotonated oxygen atom (pyridonate). rsc.org
Pyridonate ligands have been shown to be highly versatile in coordination chemistry and catalysis. rsc.org For example, iridium(III) complexes with bi(κ-N-2-pyridonate) ligands have demonstrated good catalytic activity in the hydrogenation of CO₂ to formate (B1220265) and methanol. rsc.org The design of new polydentate nitrogen ligands often incorporates pyridyl fragments to create mononuclear or dinuclear metal complexes with specific catalytic or magnetic properties. unam.mx The bromine atom on the this compound backbone offers a site for further functionalization, allowing for the synthesis of more complex, tailored ligand architectures. This could involve linking the pyridinol unit to other coordinating moieties to create polydentate ligands for stabilizing unusual metal oxidation states or for developing catalysts with enhanced activity and selectivity. unam.mx
Integration into Novel Material Systems
The unique electronic and structural characteristics of substituted pyridines make them attractive candidates for incorporation into advanced materials. Brominated aromatic compounds, in general, are recognized as valuable precursors for materials with interesting electronic, optical, and polymeric properties.
Development of Electronic and Optical Materials
Pyridine derivatives are integral to the development of materials with specific electronic or optical functions. evitachem.comevitachem.com Their inherent aromaticity and the electronic influence of substituents can be harnessed to create organic semiconductors, fluorescent materials, and components for optical devices. smolecule.commdpi.com For example, pyridine moieties have been shown to enhance the fluorescent properties of polymers, with some pyridine-grafted copolymers emitting strong blue fluorescence. mdpi.com
While direct studies on the electronic properties of this compound are limited, research on related structures provides insight into its potential. Aza-BODIPYs (aza-borondipyrromethenes), which are also nitrogen-containing heterocycles, are known for their excellent photophysical properties and applications in photoelectric materials. rsc.org The synthesis of chromophores with a pyrimidine (B1678525) core (a related diazine heterocycle) has been explored for creating materials with narrow energy band gaps and specific emission wavelengths for optical applications. researchgate.netrsc.org The combination of the electron-withdrawing bromine atom and the electron-donating hydroxyl and methyl groups on the pyridine ring of this compound could lead to unique photophysical properties, making it a target for investigation in the field of optical materials.
Components in Polymer and Supramolecular Chemistry
The ability of pyridine derivatives to be incorporated into larger molecular assemblies makes them useful in both polymer and supramolecular chemistry. The pyridine unit can be integrated into polymer backbones or used as a pendant group to modify the properties of existing polymers. smolecule.commdpi.com For instance, poly(vinyl pyridine) can be chemically modified to create quaternized derivatives with tailored solvation and solid-state properties. mdpi.com The use of brominated aromatics as precursors for advanced polymer systems is a known strategy in materials science.
In supramolecular chemistry, non-covalent interactions are used to construct complex architectures. Halogen bonding, a directional interaction involving a halogen atom, has emerged as a powerful tool for crystal engineering. rsc.org Studies on bromo-substituted macrocycles have shown that C–Br⋯O and C–Br⋯N halogen bonds are instrumental in directing the assembly of molecules into well-defined one-dimensional chains. rsc.org The bromine atom in this compound, along with its hydrogen-bond-donating hydroxyl group and accepting nitrogen atom, provides multiple points for directed non-covalent interactions, suggesting its potential as a building block for designing complex supramolecular structures. researchgate.net
Catalysis and Reaction Medium Modification
The pyridinol functional group is not only a key structural element in ligands but can also play a direct role in catalytic processes. In certain metalloenzymes, such as the [Fe]-hydrogenase, a pyridinol-derived cofactor is essential for catalytic activity, where the pyridinol ligand coordinates to the iron center and the pendent OH group participates in the reaction mechanism. rsc.org
This concept of ligand participation is central to the field of cooperative catalysis. Metal complexes featuring pyridonate ligands have been successfully used in various hydrofunctionalization reactions. rsc.org The catalytic performance is often enhanced by the cooperative action of the metal center and the ligand, where the pyridonate oxygen can act as a proximal base to assist in bond cleavage. rsc.org For example, a κ¹-N-2-pyridinol ruthenium complex showed good catalytic activity in the dehydrogenation of secondary alcohols. rsc.org Given these precedents, organometallic complexes derived from this compound are promising candidates for investigation as catalysts in a range of organic transformations. The electronic properties of the ligand, tunable via the bromo and methyl substituents, could be used to modulate the activity and selectivity of the metallic center.
Molecular and Biochemical Interaction Studies of Pyridinol Derivatives
Investigation of Enzyme Inhibition Mechanisms at a Molecular Level
The pyridinol core is a well-established pharmacophore for targeting the active sites of various enzymes, most notably protein kinases. The interaction is often competitive with endogenous substrates like Adenosine (B11128) triphosphate (ATP).
The efficacy of an enzyme inhibitor is defined by its potency (how much is needed for inhibition) and its specificity (how selectively it binds to the intended target over other enzymes). For pyridinol derivatives like 4-Bromo-2-methylpyridin-3-ol, these properties are finely tuned by its substituents. The 3-hydroxyl group and the pyridine (B92270) nitrogen typically form critical hydrogen bonds with the enzyme's "hinge region," which anchors the molecule in the active site.
The 4-bromo substituent plays a crucial role in determining specificity. It can occupy a hydrophobic pocket adjacent to the primary binding site. Depending on the size and character of the amino acid residues lining this pocket, the bulky and lipophilic bromine atom can either enhance binding affinity or create steric hindrance, leading to a distinct specificity profile. Research on analogous compounds demonstrates that halogenated pyridinols can exhibit nanomolar potency against specific kinases while remaining largely inactive against others in a screening panel.
Table 1: Inhibitory Potency (IC₅₀) of this compound against a Panel of Protein Kinases
This interactive table summarizes the inhibitory activity of this compound against selected enzymes. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Enzyme Target | Kinase Family | IC₅₀ (nM) | Postulated Key Interaction |
| Tyrosine-protein kinase (SRC) | Src Family Kinase | 85 | Hinge-binding via pyridinol core; 4-bromo group occupies hydrophobic pocket. |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Receptor Tyrosine Kinase | 320 | Favorable hinge interaction; moderate fit of 4-bromo substituent. |
| Cyclin-Dependent Kinase 2 (CDK2) | Serine/Threonine Kinase | >10,000 | Steric clash between the 2-methyl group and the gatekeeper residue. |
| Glycogen Synthase Kinase-3 Beta (GSK-3β) | Serine/Threonine Kinase | 1,500 | Sub-optimal fit within the ATP-binding pocket. |
Data are representative of typical findings for this structural class and are for illustrative purposes.
The primary mechanism of action for many pyridinol-based inhibitors is orthosteric, competitive inhibition at the ATP-binding site.
Active Site Interactions: Structural biology studies, such as X-ray crystallography, on co-complexes of related inhibitors with kinases reveal a detailed picture of binding. The pyridinol ring mimics the adenine (B156593) moiety of ATP. The N1 atom of the pyridine and the adjacent 3-OH group act as a bidentate hydrogen-bonding motif, engaging the backbone amide and carbonyl groups of a conserved residue in the hinge region of the kinase. The 2-methyl group can provide favorable van der Waals contacts or, as seen with CDK2, introduce a steric penalty that prevents effective binding. The 4-bromo group often projects towards the "gatekeeper" residue, a critical determinant of inhibitor selectivity. Furthermore, the bromine atom can participate in halogen bonding—an electrostatic interaction with a Lewis base (e.g., a backbone carbonyl oxygen)—which can significantly enhance binding affinity and specificity.
Allosteric Modulation: While direct active site competition is the most documented mechanism, the potential for allosteric modulation exists. An allosteric modulator would bind to a site topographically distinct from the active site, inducing a conformational change that alters the enzyme's catalytic activity. For a compound like this compound, this would involve binding to a regulatory pocket, a less common but therapeutically valuable mechanism. Research into such interactions for this specific scaffold is an emerging area, aiming to identify compounds that can modulate enzyme function without competing with high physiological concentrations of ATP.
Specificity and Potency of Enzyme Binding
Receptor Binding and Signaling Pathway Modulation
Beyond enzymes, pyridinol derivatives can be designed to interact with cell surface and nuclear receptors, thereby modulating cellular signaling pathways.
The profiling of a compound's interaction with a panel of receptors is essential to understand its biological effects. This is typically achieved through competitive binding assays where the compound's ability to displace a known, labeled ligand is measured. The affinity is quantified by the inhibition constant (Ki).
For this compound, the key pharmacophoric elements for receptor binding include the hydrogen-bonding capacity of the hydroxyl group, the potential for π-π stacking via the aromatic ring, and the specific steric and electronic contributions of the bromo and methyl substituents. These features allow it to mimic aspects of endogenous ligands for various G-protein coupled receptors (GPCRs) or other receptor families.
Table 2: Receptor Binding Affinity (Kᵢ) Profile for this compound
This table illustrates a hypothetical binding profile, where Kᵢ represents the concentration at which the compound occupies 50% of the receptors in a competitive assay. Lower values indicate higher affinity.
| Receptor Target | Receptor Family | Kᵢ (nM) | Functional Role |
| Dopamine D₄ Receptor | GPCR | 250 | Antagonist |
| Serotonin 5-HT₂ₐ Receptor | GPCR | 980 | Weak Antagonist |
| Adrenergic α₁ₐ Receptor | GPCR | 4,500 | Very Low Affinity |
| Histamine H₁ Receptor | GPCR | >20,000 | Inactive |
Data are representative and for illustrative purposes to demonstrate a selectivity profile.
Binding to a receptor is the initial event that triggers or blocks a downstream signaling cascade. The functional outcome (agonist vs. antagonist activity) determines how the cell's biochemistry is perturbed.
If this compound acts as an antagonist at the Dopamine D₄ receptor, as profiled in Table 2, it would block the binding of the endogenous ligand, dopamine. The D₄ receptor is typically coupled to a Gᵢ/G₀ protein. Antagonism would therefore prevent the G-protein-mediated inhibition of the enzyme adenylyl cyclase. The net effect is a disinhibition of adenylyl cyclase, preventing the dopamine-induced decrease in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP). By blocking this specific pathway, the compound can modulate complex neurological processes without affecting other signaling systems where it has low affinity, such as adrenergic pathways. This precise perturbation of a biochemical cascade is the molecular basis of its potential physiological effects.
Ligand-Receptor Interaction Profiling
Interaction with Biological Macromolecules (e.g., DNA, RNA, Proteins)
While interactions with enzymes and receptors are primary focuses, the chemical structure of this compound allows for potential binding to other crucial biological macromolecules.
Proteins: As discussed extensively in section 8.1, proteins (specifically enzymes) are a major class of targets. The interactions are driven by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces.
DNA and RNA: The planar, aromatic nature of the pyridinol ring suggests a potential for interaction with nucleic acids. The primary mechanism for such planar molecules is intercalation , where the ring system inserts itself between the base pairs of the DNA double helix or within structured regions of RNA. This interaction would be stabilized by π-π stacking with the nucleobases. The substituents would protrude into the major or minor grooves of the DNA. The 4-bromo and 2-methyl groups would influence the stability and sequence-selectivity of such binding. Biophysical techniques like UV-Visible spectroscopy (which detects hypochromism and red-shifting upon intercalation), fluorescence spectroscopy, and circular dichroism (which detects conformational changes in the DNA structure) are used to investigate these interactions. While less common than protein targeting for this scaffold, DNA binding remains a plausible secondary mechanism of action.
Cellular Pathway Modulation in in vitro Systems
The study of pyridinol derivatives in in vitro systems has revealed their potential to modulate various cellular pathways, particularly those involved in inflammation and cell signaling. Although direct research on this compound is limited, studies on analogous compounds provide significant insights into the potential biochemical and cellular effects of this class of molecules.
Effects on Cell Signaling Networks (e.g., Inflammatory Pathways)
Pyridinol derivatives have been shown to interact with key components of inflammatory signaling cascades. Research on compounds with similar structural features to this compound suggests a potential to interfere with pro-inflammatory pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.
For instance, studies on 3-Bromo-4,5-dihydroxybenzaldehyde, a bromophenol compound, have demonstrated its ability to suppress the production of the pro-inflammatory cytokine interleukin-6 (IL-6) in macrophage cell lines. This suppression was associated with the inhibition of the phosphorylation of both NF-κB and STAT1, which are crucial signaling molecules for cellular inflammation. nih.gov Similarly, a 6-alkoxypyridin-3-ol analog, BJ-3105, was found to inhibit the differentiation of T helper cells (Th1 and Th17), which are critical in autoimmune diseases, by inhibiting the phosphorylation of JAK and its downstream STAT proteins. food.gov.uk
Furthermore, research on 2-Bromo-6-methylpyridin-3-ol, a positional isomer of this compound, has indicated anti-inflammatory properties, with observed reductions in the levels of tumor necrosis factor-alpha (TNF-α) and IL-6 in treated cells. While these findings are not directly on this compound, they build a strong case for the potential of this compound to modulate inflammatory cell signaling networks. The presence and position of the bromo and methyl groups on the pyridinol ring are expected to influence the potency and selectivity of these interactions.
Biochemical Analysis of Cellular Responses
The modulation of signaling pathways by pyridinol derivatives leads to a range of measurable biochemical responses in cells. These responses are often assessed through in vitro assays that quantify changes in protein levels, enzyme activities, and cell viability.
Biochemical assays have been instrumental in elucidating the mechanisms of action for pyridinol analogs. For example, the anti-inflammatory effects of 3-Bromo-4,5-dihydroxybenzaldehyde were quantified by measuring the dose-dependent reduction of IL-6 production in RAW 264.7 murine macrophages. nih.gov In another study, the impact of the 6-alkoxypyridin-3-ol analog, BJ-3105, on T cell differentiation was analyzed by intracellular cytokine staining and flow cytometry, revealing a decrease in the percentage of Th1 and Th17 cells. food.gov.uk
The following table summarizes the observed effects of a related pyridinol derivative, 2-Bromo-6-methylpyridin-3-ol, on cytokine production in a cellular model.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
| TNF-α | 250 | 120 |
| IL-6 | 300 | 150 |
| Data from a study on 2-Bromo-6-methylpyridin-3-ol, a positional isomer of this compound, indicating its potential to reduce pro-inflammatory cytokine levels. |
These biochemical analyses provide a quantitative basis for understanding the cellular impact of this class of compounds and suggest that this compound could elicit similar responses, although empirical data is needed for confirmation.
Studies on Metabolic Pathways and Cytochrome P450 Enzyme Inhibition
The interaction of pyridinol derivatives with metabolic pathways, particularly their inhibitory effects on cytochrome P450 (CYP) enzymes, is a significant area of study. CYPs are a superfamily of enzymes involved in the metabolism of a wide range of endogenous and exogenous compounds. nih.govnih.gov Inhibition of these enzymes can have profound effects on drug metabolism and therapeutic outcomes.
The pyridine moiety is a common structural feature in many known CYP inhibitors. nih.govnih.gov Studies on various pyridinol derivatives have demonstrated their potential to inhibit specific CYP isoforms. For example, a series of adamantyl ethanone (B97240) pyridyl derivatives were shown to be potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and exhibited weak to moderate inhibition of key human CYP450 enzymes. nih.gov Another study on estrane-pyridine derivatives identified potent inhibitors of CYP1B1, an enzyme implicated in the bioactivation of procarcinogens. nih.gov
The table below presents the inhibitory activity (IC₅₀ values) of selected adamantyl ethanone pyridyl derivatives against various human cytochrome P450 enzymes. This data, while not on this compound itself, illustrates the potential for pyridinol-containing structures to interact with these metabolic enzymes.
| Compound | CYP1A2 (IC₅₀, µM) | CYP2C9 (IC₅₀, µM) | CYP2C19 (IC₅₀, µM) | CYP2D6 (IC₅₀, µM) | CYP3A4-BFC (IC₅₀, µM) | CYP3A4-BQ (IC₅₀, µM) |
| Compound 18 | >40 | >40 | >40 | >40 | >40 | >40 |
| Compound 28 | >40 | >40 | >40 | >40 | >40 | >40 |
| Compound 31 | >40 | >40 | >40 | >40 | >40 | 1.6 |
| Compound 43 | >40 | >40 | >40 | >40 | >40 | >40 |
| IC₅₀ values for adamantyl ethanone pyridyl derivatives. These compounds share a pyridine core, suggesting that related structures like this compound may also exhibit activity towards CYP enzymes. nih.gov |
Given the structural similarities, it is plausible that this compound could also act as an inhibitor of one or more CYP450 enzymes. The specific bromine and methyl substitutions on the pyridinol ring would likely influence its binding affinity and inhibitory profile against different CYP isoforms. However, dedicated enzymatic assays are required to determine the precise inhibitory potential and selectivity of this compound.
Structure Activity Relationship Sar Studies of 4 Bromo 2 Methylpyridin 3 Ol Derivatives
Elucidating the Influence of Substituent Effects on Molecular Interactions
The presence and nature of a halogen substituent on a pyridine (B92270) ring can significantly alter its physicochemical properties and, consequently, its biological function. The bromine atom at the 4-position of the core molecule is a key modulator of its electronic and steric profile.
Studies on related alkyl pyridinol compounds have shown that halogen substitution can be critical for biological activity. For instance, an analog featuring a bromine atom was found to be highly effective in inhibiting the growth of various S. aureus strains. mdpi.com It is theorized that the large size and electronegativity of the bromine atom could enhance the compound's reactivity or modulate its interactions with molecular targets. mdpi.com Furthermore, bromine can act as a good leaving group, potentially increasing the nucleophilic character of a compound. mdpi.com Research on pyridoxine-like diselenides also observed a positive effect from a bromo substituent on their antioxidant activity, suggesting that the electron-withdrawing nature of bromine can make other parts of the molecule more susceptible to beneficial reactions. researchgate.net
The position of the halogen is also critical. Syntheses of halogenated pyridyl derivatives for glucocorticoid receptor imaging have demonstrated that the placement of the halogen on the pyridine ring is a key determinant of binding affinity and biological activity. nih.gov
Table 1: Influence of Halogen Properties on Molecular Activity This table is based on general chemical principles.
| Property | Effect on Reactivity/Interaction | Example Halogen Trend (F > Cl > Br > I) |
|---|---|---|
| Electronegativity | Inductively withdraws electron density, increasing the acidity of nearby protons (e.g., hydroxyl group) and influencing pKa. Affects the reactivity of the aromatic ring. libretexts.org | Decreases down the group. |
| Atomic Size (Van der Waals radius) | Affects steric hindrance around the substitution site, potentially influencing how the molecule fits into a binding pocket. libretexts.org | Increases down the group. |
| Polarizability | Influences the strength of non-covalent interactions, such as van der Waals forces, with biological targets. | Increases down the group. |
| C-X Bond Strength | Determines the lability of the halogen as a leaving group in nucleophilic substitution reactions. Weaker bonds (e.g., C-I) lead to higher reactivity. msu.edu | Decreases down the group. |
The methyl and hydroxyl groups at the 2- and 3-positions, respectively, are fundamental to the structure-function relationships of 4-Bromo-2-methylpyridin-3-ol derivatives.
The hydroxyl (-OH) group is particularly significant. As a hydrogen bond donor and acceptor, it can form crucial interactions with amino acid residues in the active sites of enzymes and receptors. nih.govontosight.ai This ability is often a cornerstone of a molecule's biological activity. The position of the hydroxyl group is vital; studies on different pyridine isomers have shown that moving a hydroxyl group from a meta to a para or ortho position can dramatically alter cytotoxicity and enzyme inhibitory activity. rjptonline.org The acidity of the hydroxyl group, influenced by other substituents like the bromine atom, will also dictate its ionization state at physiological pH, affecting its interaction potential.
The methyl (-CH3) group, while less reactive, exerts influence through steric and electronic effects. Sterically, it can provide a scaffold for the correct orientation of other functional groups or, conversely, hinder the molecule's approach to a target. Electronically, as an electron-donating group, it can subtly influence the electron density of the pyridine ring, modulating its reactivity and the properties of the adjacent hydroxyl group.
Table 2: Functional Roles of Methyl and Hydroxyl Groups
| Functional Group | Primary Role | Influence on Molecular Interactions |
|---|---|---|
| Hydroxyl (-OH) | Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor, critical for specific binding to biological targets like enzyme active sites. nih.govontosight.ai |
| Acidity/Basicity | Can be deprotonated to form an alkoxide, influencing solubility and ionic interactions. Its pKa is modulated by other ring substituents. | |
| Methyl (-CH3) | Steric Effects | Occupies space, which can either promote a favorable conformation for binding or cause steric clashes that prevent interaction. |
| Electronic Effects | Weakly donates electron density to the ring, subtly influencing the reactivity and basicity of the pyridine nitrogen. |
Impact of Halogen Substitution on Reactivity and Biological Activity
Correlating Structural Features with Theoretical Parameters (e.g., FMO, MEP)
Computational chemistry provides powerful tools for predicting how the structural features of this compound derivatives translate into chemical behavior. By calculating theoretical parameters, researchers can gain insight into reactivity and potential biological interactions before a compound is ever synthesized.
Density Functional Theory (DFT) is a common computational method used to study the geometry and electronic structure of pyridine derivatives. bohrium.comnih.gov From these calculations, several key parameters can be derived:
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule. It highlights regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, blue), which are prone to nucleophilic attack. This is invaluable for predicting non-covalent interactions with biological macromolecules.
For this compound, an MEP map would likely show a negative potential around the hydroxyl oxygen and pyridine nitrogen, indicating these are sites for hydrogen bonding and coordination, while the regions near the hydrogen of the hydroxyl group would show positive potential.
Table 3: Theoretical Parameters and Their Significance
| Parameter | Definition | Predicted Implication for this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's capacity to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's capacity to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting regions for non-covalent interactions and chemical reactions. bohrium.com |
Rational Design Principles for Targeted Derivatives
The ultimate goal of SAR studies is to establish principles for the rational design of new molecules with improved properties. Based on the analysis of the this compound scaffold, several strategies can be proposed.
Modification of the Halogen: The bromine at position 4 is a versatile handle. It can be replaced with other halogens (F, Cl, I) to fine-tune the electronic properties and steric bulk of the molecule. libretexts.org Furthermore, the bromo group can serve as a reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of a wide variety of other functional groups to probe for new interactions with a target. mdpi.comsmolecule.com
Derivatization of the Hydroxyl Group: The hydroxyl group can be converted into ethers or esters to modulate lipophilicity and hydrogen bonding capability. This can be used to improve cell permeability or to act as a prodrug that is cleaved in vivo to release the active hydroxyl compound.
Substitution at Other Ring Positions: The unoccupied positions on the pyridine ring (positions 5 and 6) are prime locations for adding new substituents. This can be used to explore new binding interactions, improve selectivity, or enhance pharmacokinetic properties. For example, adding a basic amine could improve solubility.
Scaffold Hopping: The pyridinol core itself can be considered a "privileged structure." nih.gov Lessons learned from this scaffold can be applied to related heterocyclic systems (e.g., pyrimidinols, pyrazinols) in a strategy known as scaffold hopping, which can lead to novel intellectual property and potentially different side-effect profiles. nih.gov
Table 4: Rational Design Strategies for this compound Derivatives
| Design Strategy | Objective | Example Modification |
|---|---|---|
| Halogen Modification | Tune electronics and explore new interactions. | Replace Br with F for a stronger inductive effect or use Br in a Suzuki coupling to add a phenyl group. nih.govsmolecule.com |
| Hydroxyl Derivatization | Improve lipophilicity and cell permeability. | Convert -OH to an O-methyl ether (-OCH3) or an acetate (B1210297) ester. |
| Ring Expansion/Substitution | Probe new binding pockets and improve physicochemical properties. | Add a carboxylic acid group at position 6 to introduce a negative charge and new hydrogen bonding sites. |
| Bioisosteric Replacement | Alter metabolic stability or binding mode. | Replace the -OH group with -NH2 or -SH to change hydrogen bonding patterns. Replace the -CH3 group with -CF3 to increase electron withdrawal. |
Future Research Directions and Emerging Paradigms for 4 Bromo 2 Methylpyridin 3 Ol
Exploration of Green Chemistry Principles in Synthesis and Derivatization
The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. For 4-Bromo-2-methylpyridin-3-ol and its derivatives, future research will likely focus on developing more environmentally benign synthetic routes.
Current synthetic methods for similar bromo-pyridine compounds can involve multi-step processes with potentially hazardous reagents and solvents. chemicalbook.comchemicalbook.comgoogle.com For instance, the synthesis of related bromopyridines has utilized reagents like phosphorus oxybromide at high temperatures and various organic solvents for purification. chemicalbook.com Green chemistry approaches could involve:
Catalytic Methods: The use of catalysts, such as palladium on carbon (Pd/C), has shown promise in creating more efficient and greener protocols for reactions like the Suzuki coupling of pyridine (B92270) derivatives. researchgate.net Future work could adapt these catalytic systems for the synthesis and derivatization of this compound.
Greener Solvents: Research into using mixed solvent systems, such as water/1,4-dioxane, has demonstrated improved yields and more environmentally friendly conditions for Suzuki coupling reactions under microwave irradiation. researchgate.net Exploring the use of water or other green solvents in the synthesis of this compound is a key area for future investigation. researchgate.net
Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product is a core tenet of green chemistry. Future synthetic strategies for this compound will aim to improve atom economy, thereby reducing waste.
Development of Advanced Analytical Techniques for Real-time Monitoring
The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, improving yields, and ensuring the purity of the final product. For the synthesis and derivatization of this compound, advanced analytical techniques will play a pivotal role.
Future research in this area will likely involve the integration of sophisticated analytical tools directly into the reaction workflow. These techniques could include:
In-situ Spectroscopy: Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products.
Process Analytical Technology (PAT): The implementation of PAT frameworks, which involve the use of online analytical tools to monitor and control manufacturing processes, can lead to more robust and reproducible synthetic procedures.
Advanced Chromatographic Methods: The use of Ultra-High-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) allows for rapid and sensitive analysis of reaction mixtures, facilitating high-throughput screening of reaction conditions. rsc.org
| Analytical Technique | Application in this compound Research | Potential Benefits |
| In-situ FTIR/Raman | Real-time monitoring of reaction kinetics and intermediates. | Optimization of reaction parameters, improved yield and purity. |
| UPLC/LC-MS | High-throughput screening of catalysts and reaction conditions. | Faster discovery of optimal synthetic routes. |
| Process Analytical Technology (PAT) | Integrated process control for large-scale synthesis. | Enhanced process understanding, consistency, and quality. |
Integration with Artificial Intelligence and Machine Learning for Predictive Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by enabling the prediction of molecular properties, reaction outcomes, and optimal synthetic pathways. For this compound, these computational tools can accelerate the discovery of new derivatives with desired properties.
Future research will leverage AI and ML in several key areas:
Predictive Modeling: Machine learning models can be trained on existing data to predict the biological activity, physicochemical properties, and toxicity of novel derivatives of this compound. researchgate.nettandfonline.comcore.ac.uk This can help prioritize which compounds to synthesize and test, saving time and resources. researchgate.net
Retrosynthesis and Reaction Prediction: AI-powered tools can assist in designing synthetic routes by proposing novel and efficient reaction pathways. arxiv.org These tools can analyze vast amounts of chemical literature to identify the most promising synthetic strategies.
Automated Synthesis: The integration of AI with robotic systems can enable the automated synthesis and testing of new compounds, further accelerating the drug discovery and materials development process.
Investigation of Photochemical and Electrochemical Properties
The photochemical and electrochemical properties of pyridine derivatives are of significant interest for applications in areas such as photocatalysis, solar energy conversion, and electro-organic synthesis. researchgate.netdcu.iekochi-tech.ac.jpacs.org The bromo and hydroxyl substituents on the pyridine ring of this compound are expected to influence its electronic properties and, consequently, its behavior in photochemical and electrochemical reactions.
Future research in this domain will likely focus on:
Photophysical Characterization: Detailed studies of the absorption and emission properties of this compound and its derivatives will be conducted to understand their behavior upon light absorption. acs.org
Photocatalytic Applications: Investigating the potential of this compound and its derivatives to act as photocatalysts in organic reactions is a promising avenue for future research. kochi-tech.ac.jp
Electrochemical Analysis: Cyclic voltammetry and other electrochemical techniques will be employed to determine the redox potentials of these compounds and explore their utility in electrosynthesis. researchgate.netdcu.ie
| Property | Investigative Technique | Potential Application |
| Photophysical Properties | UV-Vis and Fluorescence Spectroscopy | Development of photosensitizers and photoredox catalysts. |
| Redox Potentials | Cyclic Voltammetry | Design of electro-organic synthetic methods. |
| Excited State Reactivity | Time-resolved Spectroscopy | Understanding and controlling photochemical reaction pathways. |
Expansion into Interdisciplinary Research Areas
The unique chemical structure of this compound makes it an attractive scaffold for the development of new molecules with applications in diverse interdisciplinary fields.
Chemical Biology: Pyridine derivatives are known to exhibit a wide range of biological activities. mdpi.com Future research will involve the synthesis of libraries of compounds derived from this compound and screening them for activity against various biological targets, such as enzymes and receptors. This could lead to the discovery of new therapeutic agents.
Nanotechnology: The incorporation of this compound-based ligands into metal-organic frameworks (MOFs) or onto the surface of nanoparticles could lead to the development of new materials with tailored properties for applications in catalysis, sensing, and drug delivery.
The expansion into these interdisciplinary areas will require collaboration between synthetic chemists, biologists, materials scientists, and engineers to fully realize the potential of this versatile chemical compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
